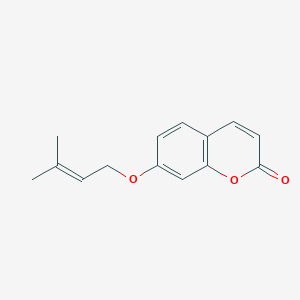

7-Prenyloxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-10(2)7-8-16-12-5-3-11-4-6-14(15)17-13(11)9-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHJTSOVVRGDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313213 | |

| Record name | 7-Prenyloxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10387-50-5 | |

| Record name | O-Prenylumbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 267697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC267697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Prenyloxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 7-Prenyloxycoumarins for Researchers and Drug Development Professionals

Introduction: 7-Prenyloxycoumarins, a class of naturally occurring coumarins characterized by a prenyl group attached to the 7-position of the coumarin nucleus, have garnered significant interest in the scientific community. These compounds, including notable examples such as auraptene, umbelliprenin, and 7-isopentenyloxycoumarin, are recognized for their diverse and potent biological activities. Found predominantly in plants from the Rutaceae and Umbelliferae (Apiaceae) families, these secondary metabolites are being explored for their therapeutic potential. This technical guide provides an in-depth overview of the natural sources of 7-prenyloxycoumarins and detailed methodologies for their isolation and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of 7-Prenyloxycoumarins

7-Prenyloxycoumarins are biosynthesized by a variety of plant species and have also been identified in some fungi. The primary plant families known to produce these compounds are the Rutaceae (citrus family) and Umbelliferae/Apiaceae (carrot or parsley family). The distribution and concentration of these compounds can vary significantly between species, plant part, and even the developmental stage of the plant.

Key Natural Sources:

-

Auraptene (7-Geranyloxycoumarin): This is one of the most abundant and well-studied 7-prenyloxycoumarins. It is predominantly found in the peels of various Citrus fruits.[1]

-

Umbelliprenin (7-Farnesyloxycoumarin): This sesquiterpene coumarin is characteristic of the genus Ferula (family Apiaceae).[2] It has also been found in other plants like Angelica archangelica and Coriandrum sativum.[2]

-

7-Isopentenyloxycoumarin: This compound is found in plants of the genus Ruta (family Rutaceae).[3] It has also been identified in other species such as Amaranthus retroflexus.[4][5]

-

Zanthoxylum schinifolium: The leaves of this plant have been found to contain various coumarins, including 7-prenyloxycoumarin derivatives.

-

Annulohypoxylon ilanense: A secondary metabolite, 7-O-prenylumbelliferone, has been isolated from this endophytic fungus.

Quantitative Data on this compound Content

The yield of 7-prenyloxycoumarins from natural sources is a critical factor for consideration in research and potential commercial applications. The following table summarizes available quantitative data from various studies.

| This compound | Natural Source | Plant Part | Extraction Method | Yield/Concentration | Reference |

| Auraptene | Citrus kawachiensis (Kawachi Bankan) | Dried Peels | Sonication in Ethanol | 4.07 ± 0.033 mg/g | [6] |

| 7-Isopentenyloxycoumarin | Angelica archangelica | Not specified | Maceration in Ethanol | 204.76 µg/g of dry extract | [4] |

| 7-Isopentenyloxycoumarin | Angelica archangelica | Not specified | Ultrasonication in Ethanol | 177.60 µg/g of dry extract | [4] |

| 7-Isopentenyloxycoumarin | Amaranthus retroflexus | Flowers | Maceration with Acetone (96h) | 12.36 µg/g of dry extract | [4][5] |

| 7-Isopentenyloxycoumarin | Italian Propolis | Raw Propolis | Maceration in Ethanol | 126.68 µg/g of dry propolis | [4] |

| 7-Isopentenyloxycoumarin | Italian Propolis | Raw Propolis | Ultrasonication (7:3 EtOH:H₂O) | 181.29 µg/g of dry propolis | [4] |

| 7-Isopentenyloxycoumarin | Italian Propolis | Raw Propolis | Ultrasonication (Olive Oil) | 295.84 µg/g of dry propolis | [4] |

Experimental Protocols for Isolation and Purification

The isolation of 7-prenyloxycoumarins from their natural matrices typically involves a multi-step process of extraction, fractionation, and chromatography. The choice of methodology depends on the specific compound, the source material, and the desired purity of the final product.

Case Study: Detailed Protocol for the Isolation of Auraptene from Citrus natsudaidai

The following protocol provides a detailed, step-by-step methodology for the isolation of auraptene from the peels of Citrus natsudaidai.

1. Preparation of Plant Material and Initial Extraction:

-

Source: Whole fruits of Citrus natsudaidai.

-

Procedure:

-

Process the whole fruits (e.g., 4.8 kg fresh weight) using a citrus juice extractor to separate the cold-pressed essential oils (yield approximately 9.5 g). The auraptene is concentrated in this oil fraction.

-

2. Primary Purification by Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A stepwise gradient of n-hexane and ethyl acetate.

-

Procedure:

-

The cold-pressed oil is fractionated using silica gel column chromatography.

-

Elution is performed with a stepwise gradient, starting with a non-polar solvent (n-hexane) and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing auraptene.

-

3. Final Purification by High-Performance Column Chromatography:

-

Column: µBondasphere C18 (19 x 150 mm).

-

Mobile Phase: 90% methanol in water.

-

Flow Rate: 7.0 ml/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

The auraptene-containing fractions from the silica gel column are pooled, concentrated, and further purified by high-performance column chromatography.

-

The sample is eluted with 90% methanol in water at a flow rate of 7.0 ml/min.

-

The retention time for auraptene under these conditions is approximately 12.2 minutes.

-

The purified auraptene (e.g., 240 mg) is collected and can be recrystallized from ethanol for further purification.

-

The identity and purity of the isolated auraptene are confirmed by spectroscopic analyses (UV, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of auraptene from Citrus natsudaidai.

Caption: Workflow for the isolation and purification of auraptene.

Signaling Pathways Modulated by 7-Prenyloxycoumarins

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of 7-prenyloxycoumarins. One of the well-documented effects is the modulation of inflammatory signaling pathways. For instance, auraptene has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) and MAPKs (mitogen-activated protein kinases) signaling pathways.

The diagram below illustrates the inhibitory effect of auraptene on the LTA (lipoteichoic acid)-induced NF-κB signaling pathway in macrophages.

Caption: Auraptene's inhibition of the NF-κB signaling pathway.

7-Prenyloxycoumarins represent a promising class of natural products with significant therapeutic potential. A thorough understanding of their natural sources and the development of efficient and scalable isolation protocols are paramount for advancing research and facilitating their transition from the laboratory to clinical applications. This guide provides a foundational resource for scientists and researchers, offering key data and methodologies to support further investigation into these valuable bioactive compounds.

References

- 1. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line | Semantic Scholar [semanticscholar.org]

- 6. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 7-Isopentenyloxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Isopentenyloxycoumarin (7-IP), a naturally occurring prenyloxycoumarin, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of 7-IP's pharmacological effects, with a primary focus on its anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We present a comprehensive summary of the quantitative data from key studies, detailed experimental methodologies for the cited biological assays, and visual representations of the known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to guide future research and drug development efforts.

Introduction

Coumarins are a large class of benzopyrone-containing secondary metabolites widely distributed in the plant kingdom.[1] Among these, 7-isopentenyloxycoumarin, first isolated from the fruit of Libanotis intermedia[1], has emerged as a promising therapeutic agent. Its unique chemical structure, featuring an isopentenyl chain at the 7-position of the coumarin scaffold, is believed to contribute significantly to its bioactivity.[1] Extensive research has demonstrated that 7-IP exerts a range of pharmacological effects, including potent anticancer activity against various cancer cell lines, significant anti-inflammatory and neuroprotective actions, and notable antimicrobial properties.[1][2] This guide aims to consolidate the existing scientific knowledge on 7-IP, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on Biological Activities

The biological efficacy of 7-isopentenyloxycoumarin has been quantified in several studies. The following tables summarize the key quantitative data, providing a comparative overview of its activity in different biological assays.

Table 1: Anticancer Activity of 7-Isopentenyloxycoumarin

| Cell Line | Assay Type | Parameter | Value | Reference |

| 5637 (Bladder Cancer) | MTT Assay | IC50 (24h) | 76 µg/mL | [1] |

| 5637 (Bladder Cancer) | MTT Assay | IC50 (48h) | 76 µg/mL | [1] |

| 5637 (Bladder Cancer) | MTT Assay | IC50 (72h) | 65 µg/mL | [1] |

| 5637 (Bladder Cancer) | DAPI Staining | Chromatin Condensation | 58% increase | [1] |

| 5637 (Bladder Cancer) | Comet Assay | DNA Damage | 33% increase | [1] |

| 5637 (Bladder Cancer) | Caspase-3 Assay | Caspase-3 Activity | ~2.5-fold increase | [1] |

| Ehrlich Ascites Carcinoma (In vivo) | Tumor Volume Reduction | - | Significant reduction at 25 and 50 mg/kg | [3] |

| Ehrlich Ascites Carcinoma (In vivo) | Viable Cancer Cell Reduction | - | Significant reduction at 25 and 50 mg/kg | [3] |

| Ehrlich Ascites Carcinoma (In vivo) | Microvessel Density | - | Reduced | [3] |

| Ehrlich Ascites Carcinoma (In vivo) | CCL2 Chemokine Levels | - | Reduced | [3] |

Table 2: Neuroprotective and Enzyme Inhibitory Activity of 7-Isopentenyloxycoumarin

| Target | Assay Type | Parameter | Value | Reference |

| Butyrylcholinesterase | Enzyme Inhibition Assay | IC50 | Not Reported | - |

Note: While the inhibitory activity on butyrylcholinesterase is mentioned in the literature, specific IC50 values were not found in the provided search results.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 7-isopentenyloxycoumarin's biological activities. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 7-isopentenyloxycoumarin and incubate for the desired time periods (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[4][5]

Apoptosis Detection (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells characterized by chromatin condensation and nuclear fragmentation.

Protocol:

-

Cell Treatment: Grow cells on coverslips in a 24-well plate and treat with 7-isopentenyloxycoumarin for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: Wash the cells with PBS and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

-

Mounting and Visualization: Wash the cells with PBS, mount the coverslips on microscope slides with an antifade mounting medium, and visualize under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and brightly stained.[6][7]

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

-

Cell Preparation: Treat cells with 7-isopentenyloxycoumarin. Harvest the cells and resuspend in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[8][9]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Lysis: Treat cells with 7-isopentenyloxycoumarin, harvest, and lyse the cells using a specific lysis buffer provided in a commercial kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Reaction: Incubate the cell lysate with a colorimetric substrate for caspase-3 (e.g., DEVD-pNA) in a 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm using a microplate reader.

-

Data Analysis: The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to that of the untreated control.[10][11]

In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)

The Ehrlich ascites carcinoma (EAC) model is a widely used transplantable tumor model in mice to evaluate the in vivo efficacy of anticancer agents.

Protocol:

-

Tumor Inoculation: Inject a known number of EAC cells (e.g., 1 x 10⁶ cells) intraperitoneally into Swiss albino mice.

-

Compound Administration: After 24 hours of tumor inoculation, administer 7-isopentenyloxycoumarin intraperitoneally at different doses for a specified period (e.g., daily for 9 days). A control group receives the vehicle.

-

Monitoring: Monitor the mice for tumor growth (by measuring abdominal circumference or ascites volume), body weight, and survival time.

-

Sample Collection: At the end of the treatment period, sacrifice the mice and collect the ascitic fluid to determine the tumor volume and the number of viable tumor cells.

-

Analysis of Angiogenesis: The anti-angiogenic effect can be assessed by quantifying the microvessel density in the peritoneum and measuring the levels of pro-angiogenic factors like CCL2 in the ascitic fluid.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the known signaling pathways affected by 7-isopentenyloxycoumarin and the general workflows of the key experimental procedures.

Caption: Anticancer mechanisms of 7-isopentenyloxycoumarin.

Caption: General workflow for evaluating 7-IP's anticancer activity.

Discussion and Future Directions

The compiled evidence strongly suggests that 7-isopentenyloxycoumarin is a natural compound with significant therapeutic potential, particularly in the realm of oncology. Its multifaceted mechanism of action, targeting key cancer hallmarks such as sustained proliferation, evasion of apoptosis, and angiogenesis, makes it an attractive candidate for further development. The selective cytotoxicity towards cancer cells over normal cells, as observed in some studies, is a particularly desirable characteristic for an anticancer agent.[1]

While the anticancer properties of 7-IP are the most extensively studied, its neuroprotective and anti-inflammatory activities warrant further investigation. Elucidating the precise molecular targets and signaling pathways involved in these effects could open up new avenues for the treatment of neurodegenerative diseases and inflammatory disorders. Furthermore, a more comprehensive evaluation of its antimicrobial and antifungal spectrum is needed to fully understand its potential as an anti-infective agent.

Future research should focus on:

-

In-depth Mechanistic Studies: Utilizing advanced molecular biology techniques to identify the direct cellular targets of 7-IP and to further delineate the signaling cascades it modulates.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 7-IP to understand its bioavailability and in vivo behavior.

-

Preclinical and Clinical Trials: Conducting well-designed preclinical studies in various cancer models to validate its efficacy and safety, which could pave the way for future clinical trials.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of 7-IP to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

7-Isopentenyloxycoumarin stands out as a promising natural product with a broad spectrum of biological activities. This technical guide has provided a comprehensive overview of its anticancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The information presented herein serves as a valuable resource for the scientific community, aiming to stimulate further research and accelerate the translation of this potent natural compound into novel therapeutic agents.

References

- 1. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Isopentenyloxycoumarin: What Is New across the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. genscript.com [genscript.com]

- 7. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. genscript.com [genscript.com]

- 12. file.sdiarticle3.com [file.sdiarticle3.com]

- 13. 2.3. Ehrlich Ascites Carcinoma (EAC) Mouse Model [bio-protocol.org]

The Potent World of 7-Prenyloxycoumarins from Ferula Species: A Technical Guide to Their Bioactivities and Mechanisms

For Immediate Release

This technical guide provides a comprehensive overview of 7-prenyloxycoumarin derivatives isolated from various Ferula species, plants renowned in traditional medicine. Tailored for researchers, scientists, and drug development professionals, this document delves into the cytotoxic, anti-inflammatory, and antioxidant properties of these compounds, presenting quantitative data, detailed experimental protocols, and elucidating their mechanisms of action through key signaling pathways.

The genus Ferula, belonging to the Apiaceae family, is a rich source of bioactive phytochemicals, with 7-prenyloxycoumarins being a prominent class of compounds demonstrating significant therapeutic potential.[1][2] These natural products, characterized by a coumarin core with a prenyl-containing ether linkage at the 7-position, have garnered considerable attention for their diverse pharmacological activities.[1][2] This guide synthesizes the current scientific knowledge on these promising molecules.

Quantitative Bioactivity Data

The cytotoxic effects of various this compound derivatives against a range of human cancer cell lines have been extensively documented. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are summarized below.

Table 1: Cytotoxic Activity of this compound Derivatives from Ferula Species

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Umbelliprenin | M4Beu (melanoma) | 12.3 | [1] |

| Umbelliprenin | QU-DB (large cell lung cancer) | Cytotoxic | |

| Umbelliprenin | A549 (lung adenocarcinoma) | Anti-proliferative | |

| Umbelliprenin | MCF-7 (breast cancer) | 73.4 | |

| Auraptene | MCF-7 (breast cancer) | 59.7 | |

| Farnesiferol A | CH1 (ovarian carcinoma) | Moderately active | |

| Farnesiferol A | A549 (lung cancer) | Moderately active | |

| Farnesiferol A | SK-MEL-28 (melanoma) | Moderately active | |

| Conferone | CH1 (ovarian carcinoma) | Highest activity in study | |

| Conferone | A549 (lung cancer) | Highest activity in study | |

| Stylosin | SK-MEL-28 (melanoma) | Most potent in study | |

| Tschimgine | SK-MEL-28 (melanoma) | Most potent in study |

Table 2: Anti-leishmanial Activity of 7-Prenyloxycoumarins from Ferula szowitsiana

| Compound | Activity | IC50 (µg/mL) | IC50 (µM) | Incubation Time | Reference |

| Umbelliprenin | Against Leishmania major promastigotes | 4.9 | 13.3 | 48h | [3] |

| Auraptene | Against Leishmania major promastigotes | 5.1 | 17.1 | 48h | [3] |

Experimental Protocols

Detailed methodologies for the isolation, purification, and bioactivity assessment of 7-prenyloxycoumarins are crucial for reproducible research.

Protocol 1: Isolation and Purification of 7-Prenyloxycoumarins from Ferula Species

This protocol provides a general procedure for the extraction and chromatographic separation of 7-prenyloxycoumarins from the roots of Ferula species, which are a rich source of these compounds.[4]

1. Plant Material and Extraction:

- Air-dry the roots of the selected Ferula species at room temperature and grind them into a fine powder.

- Macerate the powdered root material with a suitable solvent such as chloroform or dichloromethane at room temperature for 72 hours.[5] This process should be repeated three times to ensure exhaustive extraction.

- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Column Chromatography:

- Subject the crude extract to column chromatography on silica gel.[6]

- Pack the column with silica gel (230-400 mesh) in a suitable solvent system, such as petroleum ether.

- Apply the crude extract to the top of the column.

- Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.[7] For example, a common gradient is petroleum ether/ethyl acetate (9:1 v/v).[7]

- Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a solvent system like petroleum ether/EtOAc (2:1 v/v).[8]

3. Further Purification:

- Combine fractions with similar TLC profiles.

- For further purification, subject the combined fractions to preparative thin-layer chromatography (PTLC) or a Sephadex LH-20 column.[2][8]

- The purified compounds can be crystallized from a suitable solvent.

- Characterize the structure of the isolated compounds using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[9]

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture and Treatment:

- Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

- Prepare stock solutions of the purified this compound derivatives in dimethyl sulfoxide (DMSO).

- Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.

2. MTT Assay:

- After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 550 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Anti-inflammatory Activity via Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory pathway.

1. Reagents:

- Soybean lipoxygenase (Type V) solution (1000 U/mL in 50 mM Tris buffer, pH 7.4).

- Linoleic acid substrate solution (2 mM).

- FOX reagent (Sulfuric acid, xylenol orange, iron (II) sulfate).

2. Assay Procedure:

- In a 96-well plate, mix 10 µL of the test compound (dissolved in a suitable solvent) with 45 µL of the enzyme solution.

- Incubate for 5 minutes at 25°C.

- Add 45 µL of the linoleic acid solution to initiate the reaction and incubate for 20 minutes at 25°C.

- Add 100 µL of FOX reagent to stop the reaction and incubate for 20 minutes at 25°C.

- Measure the absorbance at 560 nm.

3. Data Analysis:

- Calculate the percentage of lipoxygenase inhibition compared to a control without the inhibitor.

- Quercetin can be used as a positive control.

Protocol 4: Antioxidant Activity using DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.

1. Reagents:

- DPPH solution (0.1 mM in methanol).

- Test compounds dissolved in methanol.

- Ascorbic acid or Trolox as a positive control.

2. Assay Procedure:

- In a 96-well plate, mix 50 µL of the test compound at various concentrations with 1.5 mL of the DPPH solution.

- Incubate the mixture in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm.

3. Data Analysis:

- The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key cellular signaling pathways. Their anticancer activity, in particular, is often linked to the induction of apoptosis and inhibition of cell proliferation through the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Umbelliprenin has been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Umbelliprenin.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory and anticancer effects of many natural products, including coumarins.

Caption: Inhibition of the NF-κB signaling pathway by Ferula coumarins.

Induction of Apoptosis

A common outcome of the inhibition of pro-survival pathways like PI3K/Akt and NF-κB is the induction of apoptosis, or programmed cell death. 7-Prenyloxycoumarins, such as auraptene and umbelliprenin, have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sesquiterpene coumarins from Ferula szowitsiana and in vitro antileishmanial activity of 7-prenyloxycoumarins against promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 8. Umbelliprenin from Ferula persica roots inhibits the red pigment production in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sesquiterpene coumarins from the roots of Ferula assa-foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Anticancer Mechanisms of Auraptene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Auraptene, a natural monoterpene coumarin found predominantly in citrus fruits, has emerged as a promising phytochemical in oncology research. Extensive in vitro and in vivo studies have demonstrated its potent anticancer activities across a range of malignancies, including breast, prostate, colon, and gastric cancers. The therapeutic effects of auraptene are not mediated by a single mechanism but rather through the modulation of a complex network of intracellular signaling pathways that govern cell growth, proliferation, apoptosis, and metastasis. This technical guide provides an in-depth analysis of the core anticancer mechanisms of auraptene, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved. Auraptene exerts its effects by inducing apoptosis via caspase activation and regulation of the Bcl-2 protein family, causing cell cycle arrest primarily through the downregulation of Cyclin D1, and inhibiting tumor metastasis and angiogenesis by reducing the expression and activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). Its actions are fundamentally linked to the inhibition of critical oncogenic signaling cascades, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of auraptene.

Introduction

Auraptene (7-geranyloxycoumarin) is a bioactive compound isolated from various plants of the Rutaceae family, such as lemons, grapefruits, and oranges.[1][2] Its broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects, has been well-documented.[1][2][3] In recent years, significant attention has been directed towards its chemopreventive and therapeutic potential in cancer.[1][4] Auraptene's ability to selectively target cancer cells while exhibiting low toxicity in normal cells makes it an attractive candidate for further development.[5] This guide delineates the molecular underpinnings of its anticancer activity.

Core Anticancer Mechanisms of Action

Auraptene's anticancer efficacy stems from its pleiotropic effects on cancer cells, impacting multiple hallmarks of cancer.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating malignant cells. Auraptene has been shown to be a potent inducer of apoptosis in numerous cancer cell lines.[1][6][7]

-

Intrinsic (Mitochondrial) Pathway: In prostate (PC3, DU145) and colon cancer cells, auraptene triggers the intrinsic apoptotic pathway.[6][7][8] It modulates the balance of the Bcl-2 family proteins by upregulating the pro-apoptotic protein Bax and downregulating anti-apoptotic proteins like Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1).[1][6][7] This shift increases mitochondrial membrane permeability, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[6][7][9] Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in cell death.[1][6] The increase in the sub-G1 cell population observed in flow cytometry analysis is a key indicator of this apoptotic activity.[6]

-

Extrinsic Pathway: In Jurkat T-cell leukemia, auraptene can also activate the extrinsic pathway, which involves the activation of caspase-8.[10]

-

Endoplasmic Reticulum (ER) Stress: Studies in Jurkat T cells have also linked auraptene-induced apoptosis to ER stress, which can subsequently trigger caspase-8 activation.[10]

Cell Cycle Arrest

Uncontrolled cell proliferation is a defining feature of cancer. Auraptene intervenes in this process by inducing cell cycle arrest, primarily at the G1 phase.[1][11] In breast cancer cells (MCF-7), auraptene significantly inhibits the transition from the G1 to the S phase.[12] This effect is strongly associated with the dose-dependent downregulation of Cyclin D1, a key protein that regulates G1 phase progression.[1][12][13] By reducing Cyclin D1 levels, auraptene prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle and inhibiting proliferation.[8]

Inhibition of Metastasis and Invasion

Metastasis is the primary cause of cancer-related mortality. Auraptene demonstrates significant anti-metastatic and anti-invasive properties.[1][14] Its mechanism involves the suppression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][14] These enzymes are crucial for degrading the extracellular matrix, a key step in tumor cell invasion and migration. In cervical (HeLa), ovarian (A2780), and colon (HT-29) cancer cells, auraptene has been shown to downregulate the expression and activity of MMP-2 and MMP-9, thereby inhibiting the invasive capacity of these cells.[1][14][15]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Auraptene exhibits potent anti-angiogenic activity.[16] It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[16] In breast cancer models, auraptene treatment leads to the downregulation of key angiogenic factors including VEGF and its receptor, VEGFR-2.[17][18] This disruption of pro-angiogenic signaling hinders the development of a blood supply to the tumor, thereby suppressing its growth.[19]

References

- 1. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Auraptene Induces Apoptosis via Myeloid Cell Leukemia 1-Mediated Activation of Caspases in PC3 and DU145 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptogenic activity of auraptene of Zanthoxylum schinifolium toward human acute leukemia Jurkat T cells is associated with ER stress-mediated caspase-8 activation that stimulates mitochondria-dependent or -independent caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Auraptene on IGF-1 Stimulated Cell Cycle Progression in the Human Breast Cancer Cell Line, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Auraptene Inhibits Migration and Invasion of Cervical and Ovarian Cancer Cells by Repression of Matrix Metalloproteinasas 2 and 9 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-angiogenic activity of auraptene — Journal of Young Investigators [jyi.org]

- 17. researchgate.net [researchgate.net]

- 18. Effect of Auraptene on angiogenesis in Xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Umbelliprenin: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin found predominantly in plants of the Ferula genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory properties of umbelliprenin, consolidating current research findings on its mechanisms of action, summarizing quantitative data from in vitro and in vivo studies, and detailing relevant experimental protocols. The evidence presented herein highlights umbelliprenin's potential as a lead compound for the development of novel anti-inflammatory therapeutics. It has been shown to modulate key inflammatory pathways, including the NF-κB and COX-2 signaling cascades, and to inhibit the production of various pro-inflammatory mediators.[4][5][6]

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer.[7][8] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of such agents. Umbelliprenin (C24H30O3) is a lipophilic compound that has demonstrated a range of biological effects, including anticancer, anti-angiogenic, and notably, anti-inflammatory activities.[1][9][10] This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the anti-inflammatory potential of umbelliprenin.

Mechanisms of Anti-Inflammatory Action

Umbelliprenin exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways and reducing the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as iNOS and COX-2.[11]

Studies have shown that umbelliprenin can significantly decrease the expression of NF-κB in tumor-bearing mice.[9] This suggests that umbelliprenin may interfere with the activation and/or nuclear translocation of NF-κB, thereby downregulating the expression of its target inflammatory genes. The parent compound, umbelliferone, has also been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway in models of acute lung injury.[12]

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by umbelliprenin.

Downregulation of Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) Production

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response by catalyzing the synthesis of prostaglandins, including prostaglandin E2 (PGE2).[4][13] PGE2 is a potent inflammatory mediator that contributes to pain, fever, and swelling. Several studies have demonstrated that umbelliprenin can inhibit the expression of COX-2 and the subsequent production of PGE2 in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.[4][5] This inhibitory effect is a key component of its anti-inflammatory action.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production

Inducible nitric oxide synthase (iNOS) is another important enzyme in the inflammatory cascade, responsible for the production of large amounts of nitric oxide (NO). While NO has various physiological roles, its overproduction during inflammation can lead to tissue damage. Umbelliprenin has been shown to suppress the expression of iNOS and consequently reduce the production of NO in activated macrophages.[4][5]

Figure 2: Inhibition of COX-2 and iNOS pathways by umbelliprenin in macrophages.

Modulation of Cytokine Production

Umbelliprenin has been shown to modulate the production of various cytokines, which are key signaling molecules in the immune system. In vivo studies have demonstrated that umbelliprenin can decrease the serum levels of the pro-inflammatory cytokine IL-4 in healthy animals.[9] Conversely, it has been observed to increase the secretion of IFN-γ and IL-4 in the sera of mice, while also increasing IL-10 in splenocyte cultures, suggesting a complex immunomodulatory role that may promote a shift towards an anti-inflammatory Th2 response.[1] Another study found that umbelliprenin significantly reduced serum levels of TNF-α.[14]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of umbelliprenin.

Table 1: In Vitro Anti-Inflammatory Activity of Umbelliprenin

| Parameter | Cell Line / System | Stimulant | Concentration of Umbelliprenin | Effect | Reference |

| NO Production | Murine Peritoneal Macrophages | LPS/IFN-γ | Not Specified | Significant Suppression | [4][5] |

| PGE2 Production | Murine Peritoneal Macrophages | LPS/IFN-γ | Not Specified | Significant Suppression | [4][5] |

| iNOS Expression | Murine Peritoneal Macrophages | LPS/IFN-γ | Not Specified | Reduction | [4][5] |

| COX-2 Expression | Murine Peritoneal Macrophages | LPS/IFN-γ | Not Specified | Reduction | [4][5] |

| Splenocyte Proliferation | Murine Splenocytes | PHA | 0.5–15 μM | Remarkable Reduction | [4] |

| IFN-γ Secretion | Murine Splenocytes | PHA | Not Specified | Suppression | [4][5] |

| IL-4 Secretion | Murine Splenocytes | PHA | Not Specified | Stimulation | [4] |

| Lipoxygenase Inhibition | Soybean Lipoxygenase | - | IC50 = 0.0725 μM | Potent Inhibition | [15] |

Table 2: In Vivo Anti-Inflammatory Activity of Umbelliprenin

| Animal Model | Inflammatory Agent | Umbelliprenin Dose & Route | Parameter Measured | Result | Reference |

| Balb/c Mice (4T1 Tumor-Bearing) | Tumor-induced inflammation | 12.5 mg/ml (200 µl), IP | NF-κB Expression | Significant Decrease | [9] |

| Balb/c Mice (Healthy & Tumor-Bearing) | - | 12.5 mg/ml (200 µl), IP | Serum IFN-γ | Augmentation | [9] |

| Balb/c Mice (Healthy) | - | 12.5 mg/ml (200 µl), IP | Serum IL-4 | Decline | [9] |

| C57/BL6 Mice | - | 2.5 mg/200 µl, IP | Serum IFN-γ and IL-4 | Significant Increase | [1] |

| C57/BL6 Mice | - | 2.5 mg/200 µl, IP | Splenocyte IL-10 | Significant Increase | [1] |

| Rat | Carrageenan | Not Specified | Paw Edema | 39% Inhibition | [15] |

| Rat (Chronic Inflammation) | - | 64 mM/kg, Oral | Edema Size | Significant Reduction | [14] |

| Rat (Chronic Inflammation) | - | All doses tested | Serum TNF-α | Significant Decrease | [14] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the anti-inflammatory properties of umbelliprenin.

In Vitro Anti-Inflammatory Assays

-

Cell Culture and Treatment:

-

Murine Peritoneal Macrophages: Macrophages are isolated from the peritoneal cavity of mice and cultured in appropriate media. The cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of varying concentrations of umbelliprenin.[4][16]

-

Splenocytes: Spleens are harvested from mice, and splenocytes are isolated. The cells are stimulated with phytohaemagglutinin (PHA) to induce proliferation and cytokine production, with or without umbelliprenin treatment.[4]

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.[4]

-

Prostaglandin E2 (PGE2) Assay: PGE2 levels in the culture medium are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]

-

Cytokine Assays (IL-4, IFN-γ, IL-10): The concentrations of cytokines in cell culture supernatants or serum are determined using specific ELISA kits.[1][4]

-

-

Western Blot Analysis:

-

To determine the expression levels of iNOS and COX-2 proteins, treated and untreated cells are lysed, and the total protein is subjected to SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against iNOS and COX-2, followed by a secondary antibody conjugated to a detectable enzyme.[4][16]

-

Figure 3: General workflow for in vitro anti-inflammatory evaluation of umbelliprenin.

In Vivo Anti-Inflammatory Models

-

Carrageenan-Induced Paw Edema:

-

This is a widely used model for acute inflammation.[7][8][17] Rats or mice are injected with a 1% solution of carrageenan into the subplantar region of the hind paw to induce localized edema.[7][18]

-

Umbelliprenin or a reference drug (e.g., indomethacin) is typically administered intraperitoneally or orally prior to the carrageenan injection.[7]

-

The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[7]

-

-

Lipopolysaccharide (LPS)-Induced Inflammation:

-

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Animal models of LPS-induced acute lung injury are used to study systemic inflammatory responses.[12][19]

-

Animals are pre-treated with umbelliprenin before being challenged with LPS (e.g., via intratracheal administration).[19][20]

-

Inflammatory parameters such as inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), lung wet/dry weight ratio, and levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF are assessed.[12][19]

-

Conclusion and Future Directions

The collective evidence strongly supports the anti-inflammatory properties of umbelliprenin. Its ability to modulate multiple key inflammatory pathways, including NF-κB and COX-2, makes it a promising candidate for further investigation. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its potential therapeutic applications in inflammatory diseases.

Future research should focus on:

-

Elucidating the precise molecular targets of umbelliprenin within the inflammatory signaling cascades.

-

Conducting comprehensive dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize its therapeutic window.

-

Evaluating the efficacy of umbelliprenin in a broader range of preclinical models of chronic inflammatory diseases.

-

Investigating potential synergistic effects of umbelliprenin with existing anti-inflammatory drugs.

-

Exploring drug delivery strategies to enhance the bioavailability and targeted delivery of this lipophilic compound.

References

- 1. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Umbelliprenin shows antitumor, antiangiogenesis, antimetastatic, anti-inflammatory, and immunostimulatory activities in 4T1 tumor-bearing Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Umbelliferone Alleviates Lipopolysaccharide-Induced Inflammatory Responses in Acute Lung Injury by Down-Regulating TLR4/MyD88/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro anti-inflammatory and immunomodulatory properties of umbelliprenin and methyl galbanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Umbelliferone attenuates lipopolysaccharide-induced acute lung injury linked with regulation of TLRs–MyD88 and RIP140/NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 7-Prenyloxycoumarins: A Technical Guide for Drug Development

Introduction

7-Prenyloxycoumarins, a class of natural and synthetic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Characterized by a coumarin core ether-linked at the 7-position to a prenyl-derived moiety, these molecules have demonstrated promising anticancer, anti-inflammatory, and antiviral properties. Understanding the structure-activity relationship (SAR) of this scaffold is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides an in-depth analysis of the SAR of 7-prenyloxycoumarins, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Structure-Activity Relationship Insights

The biological activity of 7-prenyloxycoumarins is intricately linked to the nature of the prenyl side chain and substitutions on the coumarin nucleus.

The Influence of the 7-O-Prenyl Chain:

The length and lipophilicity of the alkoxy chain at the 7-position are critical determinants of cytotoxic activity. A systematic increase in chain length does not always correlate with a linear increase in potency. For instance, while both the C10 geranyl group (in auraptene) and the C15 farnesyl group (in umbelliprenin) confer significant cytotoxic effects, a further increase to a C20 geranylgeranyl chain can lead to a complete loss of activity. This suggests an optimal lipophilicity and spatial arrangement for interaction with biological targets. One study highlighted that increasing the chain length of the substituent at this position can enhance activity.[1]

Substitutions on the Coumarin Ring:

Modifications to the coumarin core also play a crucial role in modulating biological activity. The presence of a methyl group at the C4 position has been shown to influence cytotoxicity. Furthermore, while this guide focuses on 7-prenyloxycoumarins, it is noteworthy that some studies have indicated that prenylation at the C6 position can significantly enhance anticancer properties, suggesting that the location of the prenyl group is a key factor in determining the pharmacological profile.[2][3]

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic activities of key 7-prenyloxycoumarins and related derivatives against various cancer cell lines.

| Compound | Structure | Cell Line | IC50 (µM) | Reference |

| Auraptene | 7-Geranyloxycoumarin | MCF-7 (Breast) | 59.7 | [4][5] |

| Umbelliprenin | 7-Farnesyloxycoumarin | MCF-7 (Breast) | 73.4 | [4][5] |

| Herniarin | 7-Methoxycoumarin | MCF-7 (Breast) | 207.6 | [4][5] |

| Umbelliferone | 7-Hydroxycoumarin | MCF-7 (Breast) | 476.3 | [4][5] |

| Umbelliprenin | A549 (Lung) | 59 | [6] | |

| Umbelliprenin | QU-DB (Lung) | 47 | [6] |

Key Biological Pathways

7-Prenyloxycoumarins exert their anticancer effects through the modulation of multiple signaling pathways, primarily by inducing apoptosis (programmed cell death).

Apoptosis Induction by Auraptene

Auraptene triggers the intrinsic apoptosis pathway in cancer cells. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.

References

- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Synthetic Prenyloxycoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic prenyloxycoumarins, a class of compounds derived from the widespread natural coumarin scaffold, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Quantitative data on the biological activity of various synthetic prenyloxycoumarins are summarized in structured tables for comparative analysis. Furthermore, the underlying mechanisms of action are explored through the visualization of key signaling pathways, including the NF-κB and MAPK pathways, using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the prenyloxycoumarin scaffold.

Introduction

Coumarins are a large class of benzopyrone secondary metabolites found in many plants.[1] The addition of a prenyl or related isoprenoid chain to the coumarin nucleus, forming prenyloxycoumarins, often enhances their lipophilicity and biological activity.[2] While naturally occurring prenyloxycoumarins have been studied for their therapeutic potential, synthetic analogues offer the advantage of structural modification to optimize potency, selectivity, and pharmacokinetic properties.[2] Synthetic prenyloxycoumarins have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug development.[2]

Synthesis of Prenyloxycoumarins

A common method for the synthesis of 7-prenyloxycoumarins involves the reaction of 7-hydroxycoumarin (umbelliferone) with the corresponding prenyl bromide in the presence of a base.[3][4][5]

General Experimental Protocol for Synthesis

This protocol describes the synthesis of 7-prenyloxycoumarins, such as 7-isopentenyloxycoumarin, auraptene, and umbelliprenin.[3][4][5]

Materials:

-

7-hydroxycoumarin

-

Prenyl bromide (e.g., isopentenyl bromide, geranyl bromide, farnesyl bromide)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetone

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-hydroxycoumarin (1 molar equivalent) in acetone at room temperature.

-

Add the relevant prenyl bromide (1.5 molar equivalents) to the solution.

-

Add DBU (2 molar equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the acetone.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., petroleum ether/ethyl acetate, 9:1 v/v) to obtain the pure prenyloxycoumarin.[3][4][5]

-

Characterize the structure of the synthesized compound using spectroscopic methods such as 1H NMR and 13C NMR.

Pharmacological Activities and Quantitative Data

Anticancer Activity

Synthetic prenyloxycoumarins have shown significant cytotoxic effects against various cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures cell viability.

Table 1: Anticancer Activity of Synthetic Prenyloxycoumarins (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-acrolein hybrid 6e | KB (oral epidermoid carcinoma) | 0.39 ± 0.07 | [6] |

| Coumarin-acrolein hybrid 5d | A549 (lung carcinoma) | 0.70 ± 0.05 | [6] |

| Dihydroxycoumarin 117 | MCF-7 (breast cancer) | Not specified, potent inhibition | [7] |

| Coumarin-triazole hybrid 15a | A549 (lung carcinoma) | Not specified, potent activity | [7] |

| Coumarin-triazole hybrid 15b | MCF-7 (breast cancer) | Not specified, potent activity | [7] |

| Coumarin-pyrazole hybrid 35 | SMMC-7721 (hepatocellular carcinoma) | 2.08 ± 0.32 | [7] |

| Coumarin-pyrazole hybrid 35 | HepG2 (hepatocellular carcinoma) | 2.96 ± 0.25 | [7] |

| Coumarin-pyrazole hybrid 35 | U87 (glioblastoma) | 3.85 ± 0.41 | [7] |

| Coumarin-pyrazole hybrid 35 | H1299 (non-small cell lung cancer) | 5.36 ± 0.60 | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of synthetic prenyloxycoumarins are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and to modulate inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Synthetic Prenyloxycoumarins

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyranocoumarin derivative 2 | NO production in LPS-stimulated RAW264.7 cells | 33.37 | [8] |

| Pyrogallol-Coumarin Hybrid PCH-2 | Soybean Lipoxygenase (LOX) Inhibition | 34.12 | [9] |

| Pyrogallol-Coumarin Hybrid PCH-1 | Soybean Lipoxygenase (LOX) Inhibition | 38.12 | [9] |

| 6-isopentenyloxy-7-methoxy-coumarin 17 | NF-κB activation inhibition in U937-3xκB-LUC cells | Effective inhibition | [1] |

| 8-isopentenyloxy-7-methoxy-coumarin 18 | NF-κB activation inhibition in U937-3xκB-LUC cells | Effective inhibition | [1] |

Antimicrobial Activity

Synthetic prenyloxycoumarins have demonstrated activity against a range of pathogenic bacteria and fungi. Their antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity of Synthetic Prenyloxycoumarins (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Coumarin derivative 9 | Staphylococcus aureus | 4.88 | [10] |

| Coumarin derivative 9 | Candida albicans | 9.77 | [10] |

| Coumarin derivative 9 | MRSA | 39.06 | [10] |

| Coumarin derivative 9 | Escherichia coli | 78.13 | [10] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin 3b | Bacillus cereus | 1.5 mM | [11] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin 3b | Micrococcus luteus | 1.5 mM | [11] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin 3b | Listeria monocytogenes | 1.5 mM | [11] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin 3b | Staphylococcus aureus subsp. aureus | 1.5 mM | [11] |

| 7-hydroxy-4-trifluoromethylcoumarin 3c | Enterococcus faecium | 1.7 mM | [11] |

| Dicoumarol 3n | Listeria monocytogenes | 1.2 mM | [11] |

| Osthenol | Gram-positive bacteria | 62.5 - 125 | [12] |

Experimental Protocols for Pharmacological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

96-well plates

-

Test compounds (synthetic prenyloxycoumarins)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 104–105 cells/well) in 100 µL of culture medium.[14]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16]

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic acid (substrate)

-

Test compounds

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and COX Cofactor to each well (except for the no-enzyme control).

-

Add the test compounds or positive control to the respective wells.

-

Add the COX Probe to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587-590 nm) in a kinetic mode for 5-10 minutes at 25°C.[16]

-

Calculate the rate of the reaction from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Activity: Agar Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a substance.

Materials:

-

Bacterial or fungal strain of interest

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile filter paper discs

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Evenly spread the inoculum onto the surface of the agar plates.

-

Impregnate the sterile filter paper discs with a known concentration of the test compound, positive control, and negative control.

-

Place the discs on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).

-

The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Apoptosis Assessment: Annexin V Staining Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), a hallmark of early apoptosis.[17][18]

Materials:

-

Cells treated with test compounds

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating them with the synthetic prenyloxycoumarins for a specific duration.

-

Harvest the cells (both adherent and suspension) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways and Mechanisms of Action

The pharmacological effects of synthetic prenyloxycoumarins are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[19] Prenyloxycoumarins have been shown to inhibit the activation of NF-κB.[1]

References

- 1. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 4. Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins [ijbms.mums.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [chiet.edu.eg]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Discovery and Characterization of Novel 7-Prenyloxycoumarins

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of novel 7-prenyloxycoumarins. These compounds, a class of secondary metabolites found primarily in plants from the Rutaceae and Umbelliferae families, have garnered significant attention for their diverse and potent pharmacological activities.[1] This document details the experimental protocols for their synthesis and biological assessment, presents key quantitative data in a structured format, and illustrates critical pathways and workflows.

Synthesis and Characterization

The chemical synthesis of 7-prenyloxycoumarins is a critical step in exploring their therapeutic potential, allowing for the creation of novel derivatives and the confirmation of structures identified from natural sources.

General Synthesis Protocol

A common and effective method for synthesizing 7-prenyloxycoumarins such as auraptene, umbelliprenin, and 7-isopentenyloxycoumarin involves the reaction of 7-hydroxycoumarin with the corresponding prenyl bromides under alkaline conditions.[2][3]

Materials and Reagents:

-

7-hydroxycoumarin

-

Appropriate prenyl bromide (e.g., geranyl bromide for auraptene, farnesyl bromide for umbelliprenin)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetone (anhydrous)

-

Silica gel (230-400 mesh) for column chromatography

-

Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Dissolve 7-hydroxycoumarin (1 molar equivalent) in acetone at room temperature.

-

Add the relevant prenyl bromide (1.5 molar equivalents) to the solution.

-

Add DBU (2 molar equivalents) to the reaction mixture to create alkaline conditions.[2]

-

Stir the mixture at room temperature for 24 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[3]

-